molecular formula C13H13ClN4O3 B12088584 N'1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide CAS No. 223580-47-0

N'1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide

Cat. No.: B12088584
CAS No.: 223580-47-0
M. Wt: 308.72 g/mol
InChI Key: LZFTZAIRPWEKPT-UHFFFAOYSA-N
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Description

Benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with two methoxy groups and a hydrazide moiety attached to a chlorinated pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2,6-dimethoxybenzoic acid, which can be synthesized through the reaction of 1,3-dimethoxybenzene with carbon dioxide in the presence of a base such as potassium carbonate . The resulting 2,6-dimethoxybenzoic acid is then reacted with hydrazine hydrate to form the hydrazide derivative. Finally, the chlorinated pyridazine ring is introduced through a coupling reaction with 6-chloro-3-pyridazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazide moiety can be reduced to form amines.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the hydrazide moiety can produce primary amines.

Scientific Research Applications

Benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorinated pyridazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzoic acid: A precursor in the synthesis of the target compound.

    6-Chloro-3-pyridazine: Another precursor used in the coupling reaction.

    Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.

Uniqueness

The uniqueness of benzoic acid, 2,6-dimethoxy-, 2-(6-chloro-3-pyridazinyl)hydrazide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both methoxy groups and a chlorinated pyridazine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

223580-47-0

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

N'-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzohydrazide

InChI

InChI=1S/C13H13ClN4O3/c1-20-8-4-3-5-9(21-2)12(8)13(19)18-17-11-7-6-10(14)15-16-11/h3-7H,1-2H3,(H,16,17)(H,18,19)

InChI Key

LZFTZAIRPWEKPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NN=C(C=C2)Cl

Origin of Product

United States

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